N-Cyano-1H-pyrrole-1-carboximidamide
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Overview
Description
N-Cyano-1H-pyrrole-1-carboximidamide is a chemical compound with the molecular formula C6H6N4 It is known for its unique structure, which includes a pyrrole ring substituted with a cyano group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-1H-pyrrole-1-carboximidamide typically involves the reaction of pyrrole with cyanogen bromide and subsequent treatment with ammonia or an amine. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-1H-pyrrole-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyano-1H-pyrrole-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyano-1H-pyrrole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-1H-pyrazole-1-carboximidamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.
N-Cyano-1H-imidazole-1-carboximidamide: Contains an imidazole ring, offering different reactivity and properties.
N-Cyano-1H-pyrrole-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
N-Cyano-1H-pyrrole-1-carboximidamide is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-cyanopyrrole-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-9-6(8)10-3-1-2-4-10/h1-4H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAXOLUUMVHOGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=NC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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